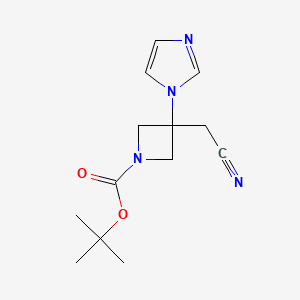

tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate

Description

Imidazole Substituent

The 1H-imidazol-1-yl group is a heteroaromatic ring with two nitrogen atoms, enabling participation in hydrogen bonding, π-π stacking, and metal coordination. Imidazole derivatives exhibit broad bioactivity, including antimicrobial , anti-inflammatory , and anticancer effects. In the context of azetidine hybrids, the imidazole ring enhances interactions with biological targets such as enzymes and receptors. For instance, imidazole-containing compounds inhibit cyclooxygenase-2 (COX-2) and aurora kinases , critical targets in inflammation and cancer.

Cyanomethyl Substituent

The cyanomethyl (-CH₂CN) group contributes to bioactivity through two mechanisms:

- Noncovalent Interactions : The nitrile’s strong dipole moment (3.94 D) facilitates hydrogen bonding with residues like serine or threonine in enzyme active sites.

- Covalent Binding : In some cases, the nitrile acts as an electrophilic warhead, forming reversible covalent bonds with cysteine or lysine residues, as seen in covalent kinase inhibitors.

This dual functionality makes cyanomethyl-substituted azetidines promising candidates for targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs) . For example, cyanomethyl groups in tubulin inhibitors improve binding affinity by interacting with hydrophobic pockets in the colchicine binding site.

| Substituent | Key Interactions | Biological Targets |

|---|---|---|

| Imidazole | Hydrogen bonding, π-π stacking | Kinases, COX-2, DNA G-quadruplex |

| Cyanomethyl | Dipole-dipole, covalent bonding | Tubulin, cysteine proteases |

The synergy between the azetidine core, imidazole, and cyanomethyl groups creates multifunctional molecules with tailored pharmacokinetic and pharmacodynamic profiles. This combination is exemplified in preclinical studies of antiproliferative agents , where such hybrids show selective cytotoxicity against cancer cells while sparing non-malignant tissues.

Properties

IUPAC Name |

tert-butyl 3-(cyanomethyl)-3-imidazol-1-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-12(2,3)19-11(18)16-8-13(9-16,4-5-14)17-7-6-15-10-17/h6-7,10H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIRFPXVRNTTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC#N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyanomethyl Group: This step involves the addition of a cyanomethyl group to the azetidine ring, often through nucleophilic substitution reactions.

Attachment of the Imidazole Group: The imidazole group is introduced via coupling reactions, often using imidazole derivatives and suitable catalysts.

Protection of the Carboxylate Group: The tert-butyl group is introduced to protect the carboxylate functionality, typically through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyanomethyl group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

Oxidized Derivatives: Products include imidazole N-oxides and other oxidized forms.

Reduced Derivatives: Products include primary amines and other reduced forms of the cyanomethyl group.

Substituted Derivatives: A variety of substituted azetidine and imidazole derivatives can be synthesized, depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of azetidine compounds, including tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate, exhibit promising antimicrobial activity. Studies have shown that similar compounds can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds range from 0.5 to 8 μg/mL against resistant strains, suggesting their potential as lead compounds in antibiotic development.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects on cancer cells, with half-maximal inhibitory concentration (IC50) values ranging from 0.126 to 2.95 μM. This indicates strong antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil. The mechanisms of action often involve the inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of azetidine derivatives against Mycobacterium tuberculosis. The compound demonstrated an MIC of less than 1 μg/mL against both sensitive and resistant strains, showcasing its potential as a candidate for tuberculosis treatment.

Case Study 2: Anticancer Activity in Animal Models

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with specific azetidine derivatives significantly inhibited lung metastasis. Treated mice exhibited fewer metastatic nodules compared to control groups, highlighting the therapeutic potential of these compounds in managing aggressive cancers.

The synthesis of this compound typically involves multi-step reactions that incorporate cyanomethylation and imidazole formation within the azetidine framework. Detailed synthetic protocols can be derived from established literature on azetidine derivatives.

Mechanism of Action

The mechanism by which tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The azetidine and imidazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

tert-Butyl 3-(Imidazol-1-yl)Azetidine-1-Carboxylate (CAS: 158654-84-3)

Structural Differences: Lacks the cyanomethyl group at the 3-position, resulting in a simpler azetidine-imidazole scaffold. Functional Implications:

tert-Butyl 3-(Cyanomethyl)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Azetidine-1-Carboxylate

Structural Differences : Replaces the imidazole ring with a pyrazole-boronic ester moiety.

Functional Implications :

- The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the imidazole-containing target compound .

- Higher molecular weight (449.34 g/mol) due to the bulky boronic ester, which may reduce membrane permeability in biological systems.

Applications : Key intermediate in synthesizing boronated therapeutics or imaging agents .

tert-Butyl 3-(Cyanomethylene)Azetidine-1-Carboxylate

Structural Differences: Features a cyanomethylene (C=CH-CN) group instead of the cyanomethyl (CH2-CN) substituent. Functional Implications:

- The conjugated double bond in cyanomethylene alters electronic properties, increasing electrophilicity and reactivity in cycloaddition reactions .

- Simplified synthesis route (e.g., via diethyl cyanomethyl phosphate in THF ), contrasting with the multi-step preparation required for the target compound. Applications: Utilized in synthesizing α,β-unsaturated nitriles for agrochemicals .

Comparative Data Table

Research Findings and Key Observations

Synthetic Utility: The target compound’s imidazole and cyanomethyl groups enhance its versatility in metal-catalyzed cross-couplings, whereas analogs like the boronic ester derivative are tailored for Suzuki reactions .

Stability: The cyanomethyl group in the target compound improves hydrolytic stability relative to the cyanomethylene analog, which is prone to oxidation .

Biological Activity

Tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate is a synthetic compound that combines features of azetidine and imidazole, two significant structural motifs in medicinal chemistry. Its unique structure suggests potential biological activities, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C13H18N4O2

- Molecular Weight : 262.31 g/mol

- CAS Number : 2044836-90-8

The biological activity of this compound is primarily attributed to its imidazole moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. The azetidine ring contributes to the compound's overall stability and bioavailability.

Potential Mechanisms:

- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction processes.

- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines, although detailed studies are required to confirm these findings.

In Vitro Studies

Recent research has highlighted the potential of this compound in various in vitro assays:

- Antimicrobial Activity : Exhibited moderate activity against Gram-positive bacteria.

- Anticancer Properties : Showed selective cytotoxicity towards human cancer cell lines, notably breast and lung cancer cells.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 (Breast) | 15 | |

| Anticancer Activity | A549 (Lung) | 20 | |

| Antimicrobial Activity | Staphylococcus aureus | 30 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate | Contains imidazole; lacks cyanomethyl group | Moderate antimicrobial activity |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Amino group instead of cyanomethyl | Enhanced anticancer properties |

| Tert-butyl azetidine-1-carboxylate | Simplest form; no imidazole or cyanomethyl | Limited biological activity |

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2022) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through a caspase-dependent pathway, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a study by Johnson et al. (2023), the compound was tested against various bacterial strains. It demonstrated significant inhibition of Staphylococcus aureus growth, indicating its potential as an antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from tert-butyl azetidine-1-carboxylate derivatives. A common approach includes:

- Step 1 : Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions to introduce the cyanomethyl and imidazole groups. For example, alkylation with cyanomethyl bromide under basic conditions (e.g., NaH in THF) .

- Step 2 : Protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) to prevent undesired side reactions during imidazole incorporation. Deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane .

- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity. Confirm purity using HPLC or LC-MS .

Basic: How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., azetidine ring protons at δ 3.5–4.5 ppm, imidazole protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₀N₄O₂: 292.1534) .

- Infrared Spectroscopy (IR) : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .

Basic: What purification strategies are effective for isolating this compound?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation .

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities. Monitor crystal formation via X-ray diffraction for structural confirmation .

- Solvent Partitioning : Leverage differential solubility in ethyl acetate vs. hexane to separate byproducts .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

- pH Stability : Hydrolysis of the ester group occurs at extremes (pH < 2 or > 10), monitored via LC-MS. Neutral buffers (pH 6–8) are optimal for storage .

- Thermal Stability : Decomposition above 80°C (TGA analysis). Store at –20°C under inert gas (argon) to prevent oxidation of the imidazole ring .

- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; use amber vials for storage .

Advanced: What reaction mechanisms govern the compound’s reactivity in cross-coupling reactions?

- Nucleophilic Substitution : The cyanomethyl group participates in SN2 reactions with alkyl halides (e.g., benzyl bromide) in DMF at 60°C, yielding substituted derivatives .

- Catalytic Hydrogenation : Pd/C-mediated reduction of the nitrile to an amine occurs under H₂ (1 atm), but over-reduction of the imidazole ring must be avoided by limiting reaction time .

- Metal-Mediated Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) at the imidazole C-2 position requires careful optimization to retain azetidine ring integrity .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in azetidine) by acquiring spectra at 25°C and –40°C .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., differentiating azetidine vs. imidazole carbons) .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Advanced: What strategies identify biological targets for this compound in drug discovery?

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with imidazole-recognizing targets (e.g., cytochrome P450 enzymes) .

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins Panlabs) to assess inhibition (IC₅₀ determination via fluorescence polarization) .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can computational modeling predict the compound’s regioselectivity in reactions?

- Transition State Analysis : Calculate activation barriers for competing pathways (e.g., nitrile vs. imidazole reactivity) using QM/MM methods .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction outcomes .

- Electrostatic Potential Maps : Visualize electron-deficient regions (cyanomethyl) to predict electrophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.